molecular formula C14H18LiNO4S B2954820 lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate CAS No. 2490406-74-9

lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate

Cat. No.: B2954820
CAS No.: 2490406-74-9
M. Wt: 303.3
InChI Key: QFSDQINSUNRCBT-UHFFFAOYSA-M
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Description

Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate is a complex organolithium compound This compound is notable for its unique structure, which includes a lithium ion coordinated with a tetrahydroquinoline ring and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium sulfinate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The compound is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to sulfonate under specific conditions.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding a more reactive intermediate.

    Substitution: The lithium ion can be substituted with other metal ions or organic groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or metal salts are employed under controlled conditions.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Deprotected tetrahydroquinoline derivatives.

    Substitution: Various organometallic compounds.

Scientific Research Applications

Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate involves its interaction with specific molecular targets. The lithium ion can coordinate with various functional groups, altering the electronic properties of the compound. This coordination can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The sulfinate group also plays a role in modulating the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+)ion1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
  • Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-sulfinate

Uniqueness

Lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate is unique due to the position of the sulfinate group on the quinoline ring. This positioning influences its reactivity and potential applications, distinguishing it from similar compounds. The combination of the tert-butoxycarbonyl group and the sulfinate group also provides a unique set of chemical properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S.Li/c1-14(2,3)19-13(16)15-9-5-7-10-6-4-8-11(12(10)15)20(17)18;/h4,6,8H,5,7,9H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDQINSUNRCBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18LiNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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